吡诺草酮

描述

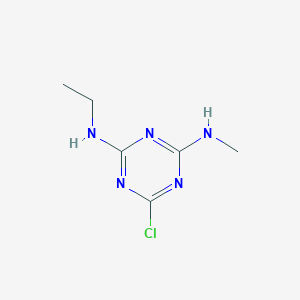

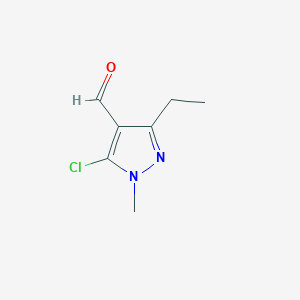

Pinoxaden is a selective herbicide used primarily for the control of grass weeds in cereal crops such as wheat and barley. It is a member of the phenylpyrazoline chemical family and functions by inhibiting the enzyme acetyl coenzyme A carboxylase, which is crucial for lipid biosynthesis in grass weeds. This inhibition disrupts the weed’s ability to produce fatty acids, leading to cell membrane breakdown and eventual plant death .

作用机制

Target of Action

Pinoxaden is a post-emergence herbicide that primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) in plants . ACCase plays a crucial role in the first step of fatty acid biosynthesis in plants . By inhibiting this enzyme, Pinoxaden disrupts the production of essential fatty acids, leading to the death of the plant .

Mode of Action

Pinoxaden interacts with its target, ACCase, by binding to the enzyme and inhibiting its activity . This inhibition prevents the synthesis of fatty acids, which are crucial components of the plant’s lipid-containing structures, including the cytomembrane . The disruption of these structures leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Pinoxaden is the fatty acid biosynthesis pathway . By inhibiting ACCase, Pinoxaden disrupts this pathway, leading to a deficiency in essential fatty acids. This deficiency affects the integrity of the plant’s lipid-containing structures, ultimately causing the plant’s death .

Pharmacokinetics

Pinoxaden is rapidly and extensively absorbed after administration, with maximum blood concentrations reached within 1 hour . It is eliminated rapidly, with 90% of the dose eliminated within 72 hours predominantly via urine (60–70% of the dose), followed by faeces (24–29%) and bile (9–12%) . The half-life of Pinoxaden in the body is approximately 1 hour for the initial elimination phase and approximately 6 hours for the terminal elimination phase .

Result of Action

The molecular and cellular effects of Pinoxaden’s action include a decrease in the root growth and mitotic index (MI) of plants . Pinoxaden also induces chromosomal aberrations (CAs) including disturbed ana-telophase, anaphase bridges, chromosome laggards, stickiness, polyploidy, micronucleus at 5 mg/L, c-metaphase and binuclear cells, and DNA damage .

Action Environment

Pinoxaden is persistent and mobile in the environment, stable to hydrolysis, and has the potential to reach aquatic environments and organisms via sheet and channel run-off, discharged groundwater into surface . Its degradation in the environment is rapid to moderately with the mean half-life 9.92, 11.7 and 11.8 days, respectively . Persistence is found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides .

科学研究应用

Pinoxaden has several scientific research applications, particularly in the fields of agriculture and environmental science. It is widely used in studies related to weed control and crop protection. Researchers have investigated its efficacy in controlling various grass weed species and its impact on crop yield .

In environmental science, Pinoxaden is studied for its degradation characteristics and its impact on soil and water quality. Studies have shown that Pinoxaden is rapidly degraded in soil, with minimal accumulation and low toxicity to non-target organisms .

生化分析

Biochemical Properties

Pinoxaden acts by inhibiting acetyl coenzyme A carboxylase . The absorption, distribution, excretion, and metabolism of Pinoxaden were investigated in rats . Independent of dose or sex, Pinoxaden was rapidly and extensively absorbed after oral administration, with maximum blood concentrations reached within 1 hour .

Cellular Effects

Pinoxaden showed cytotoxic effects by decreasing the root growth and mitotic index . It induced chromosomal aberrations including disturbed ana-telophase, anaphase bridges, chromosome laggards, stickiness, polyploidy, micronucleus at 5 mg/L, c-metaphase and binuclear cells and also DNA damage compared with control group .

Molecular Mechanism

Pinoxaden is one of the phenyl pyrazoline pesticides and inhibits the ACCase (EC 6.4.1.2) enzyme which is involved in the first step of the biosynthesis of fatty acids in plants . This chemical agent destroys the grass weeds by damaging the lipid-containing structures in cytomembrane .

Temporal Effects in Laboratory Settings

Pinoxaden was eliminated rapidly, with 90% of the dose eliminated within 72 hours predominantly via urine (60–70% of the dose), followed by faeces (24–29%) and bile (9–12%) . On cessation of dosing, all tissue residues declined rapidly; more than 90% of the administered dose was recovered within 24 hours .

Dosage Effects in Animal Models

In a 90-day dietary study in rats fed metabolite M3 at 0, 150, 1000, 5000 or 10000 ppm (equal to 0, 15, 99.2 and 601 mg/kg bw per day for males and 0, 15.2, 98.8 and 645 mg/kg bw per day for females, respectively), the NOAEL was 1000 ppm (equal to 98.8 mg/kg bw per day), based on reduced body weight, changes in clinical chemistry and reduced urine volume in males at 6000 ppm (equal to 806 mg/kg bw per day) .

Metabolic Pathways

Pinoxaden is involved in the first step of the biosynthesis of fatty acids in plants . It inhibits the ACCase (EC 6.4.1.2) enzyme . There were no qualitative or significant quantitative differences in the metabolic profiles in urine and faeces following single or multiple dosing, irrespective of sex and dose .

Transport and Distribution

Pinoxaden was rapidly and extensively absorbed after oral administration, with maximum blood concentrations reached within 1 hour . Residues in tissues were low, with the highest residues in blood, liver and kidney; there was no indication of accumulation .

准备方法

The synthesis of Pinoxaden involves several steps, starting with the reaction of 2,6-diethyl-4-methylphenylamine with ethyl oxalyl chloride to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to produce a pyrazole derivative. The final step involves the reaction of this pyrazole derivative with pivaloyl chloride to yield Pinoxaden .

Industrial production methods for Pinoxaden typically involve the use of organic solvents and controlled reaction conditions to ensure high yield and purity. The process is designed to minimize the formation of impurities and optimize the conversion rates of the starting materials .

化学反应分析

Pinoxaden undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of Pinoxaden in acidic or basic conditions leads to the formation of its corresponding carboxylic acid and alcohol derivatives .

Oxidation reactions involving Pinoxaden typically result in the formation of hydroxylated metabolites. Photodegradation, on the other hand, leads to the breakdown of Pinoxaden into smaller fragments, which are further metabolized by soil microorganisms .

相似化合物的比较

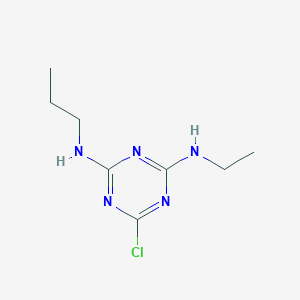

Pinoxaden is similar to other acetyl coenzyme A carboxylase inhibiting herbicides such as fenoxaprop-p-ethyl and clodinafop-propargyl. Pinoxaden is unique in its chemical structure and its selectivity for grass weeds. It has been shown to be more effective against certain grass weed species compared to other herbicides in the same class .

Similar compounds include:

- Fenoxaprop-p-ethyl

- Clodinafop-propargyl

- Quizalofop-p-ethyl

These compounds share a similar mechanism of action but differ in their chemical structures and selectivity profiles .

属性

IUPAC Name |

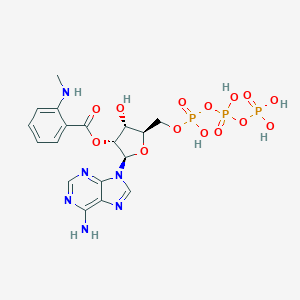

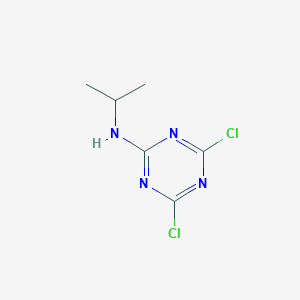

[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHCFMYLBAPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034823 | |

| Record name | Pinoxaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130, In water, 220 mg/L at 25 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 21 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/ | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pinoxaden (NOA 407855) is a representative of the new phenylpyrazolin class of chemicals. The mode of action is the inhibition of the enzyme, acetyl-coenzyme A carboxylase (ACCase). ACCase activity in plants can be attributed to two isoenzymes located in different compartments of the plant cell, the chloroplast and the cytosol. The chloroplastic enzyme is responsible for the de novo biosynthesis of all fatty acids in the cell. The malonyl-coenzyme A produced by the cytosolic ACCase is required for fatty acid elongation to form very long-chain fatty acids, and for the biosynthesis of flavonoids and malonylated metabolites. Pinoxaden has been found to inhibit both the chloroplastic and the cytosolic ACCase enzyme in gramineae. | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder | |

CAS No. |

243973-20-8 | |

| Record name | Pinoxaden | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243973-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinoxaden [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243973208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoxaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pinoxaden (ISO); 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOXADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U55GLF9LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120.5-121.6 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。